molecular formula C21H23ClN4O2 B4666121 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea

Cat. No.: B4666121
M. Wt: 398.9 g/mol
InChI Key: OAMLIJSCWLTPER-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with a chlorobenzyl group and a dimethyl group, as well as an ethoxyphenyl group attached to the urea moiety. Such compounds are often explored for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-4-28-19-12-8-7-11-18(19)23-21(27)24-20-14(2)25-26(15(20)3)13-16-9-5-6-10-17(16)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMLIJSCWLTPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorobenzyl and dimethyl groups. This can be done using chlorobenzyl chloride and methyl iodide in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to form the urea linkage. This step typically requires a catalyst and is carried out under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, which can lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazole ring and the urea moiety is known to contribute to these biological activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable and robust structures.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea
  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-hydroxyphenyl)urea
  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-methylphenyl)urea

Uniqueness

The uniqueness of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potentially its bioavailability, making it a more attractive candidate for pharmaceutical applications compared to its analogs.

This detailed overview provides a comprehensive understanding of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea, covering its synthesis, reactions, applications, and unique features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea
Reactant of Route 2
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea

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